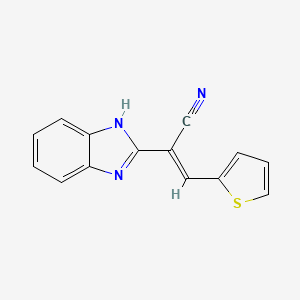

![molecular formula C20H17N3O7S B2726654 (Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-30-9](/img/structure/B2726654.png)

(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which is a type of heterocyclic compound . The compound also contains a nitro group attached to a benzothiazole ring, and an imino group linking these two moieties. The ethyl acetate group at the end suggests that this compound could be an ester .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via condensation reactions, cyclization reactions, or substitution reactions . For example, 2,3-dihydrobenzo[b][1,4]dioxines can be synthesized from 2,3-dihydroxybenzoic acid .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 2,3-dihydrobenzo[b][1,4]dioxine moiety would likely contribute to the rigidity of the molecule, while the nitro group could introduce some polarity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitro group is often involved in redox reactions, while the imino group could potentially participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could increase the compound’s reactivity and polarity .Applications De Recherche Scientifique

Antidepressant and Anticonvulsant Effects

The synthesis of benzo[d]thiazol derivatives has led to the discovery of potential antidepressant and anticonvulsant effects. In a forced swimming test, compounds 2c and 2d demonstrated the highest antidepressant and anticonvulsant effects. These compounds significantly reduced immobility duration, outperforming fluoxetine. Additionally, in the maximal electroshock seizure test, compounds 3n and 3q exhibited strong anticonvulsant activity, with ED50 values comparable to phenobarbital or valproate. The mechanism underlying the antidepressant activity of 2c and 2d appears to involve increased serotonin and norepinephrine concentrations .

Marine Natural Product Exploration

The compound was initially isolated from the Antarctic-derived fungus Penicillium sp.. Microorganisms in polar regions possess unique genomic compositions and metabolic regulation mechanisms. The Arctic and Antarctic regions serve as valuable natural product reservoirs due to their rich microbial diversity and structurally diverse secondary metabolites. Researchers explore these compounds for potential pharmaceutical applications .

Pharmaceutical Intermediates

Continuous flow conditions have been employed for the high-temperature formation of a benzodioxan pharmaceutical intermediate. Although specific details regarding this compound are not directly mentioned, it highlights its relevance in pharmaceutical synthesis and scale-up processes .

Antimicrobial Activity

While not explicitly stated for this compound, related 2,3-dihydrobenzo[b][1,4]thiazepines have been synthesized and evaluated for antimicrobial activity. Substituted phenyl groups at specific positions contribute to their biological effects. Further research could explore the antimicrobial potential of our compound .

Chemical Biology and Drug Design

Researchers can explore the structure-activity relationship (SAR) of this compound to design analogs with improved pharmacological properties. Computational studies, molecular docking, and in vitro assays can guide drug development efforts.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O7S/c1-2-28-18(24)10-22-13-8-7-12(23(26)27)9-17(13)31-20(22)21-19(25)16-11-29-14-5-3-4-6-15(14)30-16/h3-9,16H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOQETDYNFGXCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-benzylpiperidin-4-yl)-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2726571.png)

![11-Morpholino-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2726573.png)

![5-Cyclopropyl-3-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2726575.png)

![2-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2726576.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2726577.png)

![N-(4-(difluoromethoxy)phenyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbothioamide](/img/structure/B2726579.png)

![5-(3-methylthiophen-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2726582.png)

![Methyl 4-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B2726584.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methylphenoxy)acetate](/img/structure/B2726589.png)

methylidene}(propoxy)amine](/img/structure/B2726590.png)